Aurotioprol is classified as a disease-modifying antirheumatic drug (DMARD) and falls under the category of gold compounds used in the treatment of rheumatoid arthritis. It acts by modulating immune responses and reducing inflammation. The compound is administered via intramuscular injection and is recognized for its ability to alter the disease course in patients suffering from autoimmune conditions .
The synthesis of Aurotioprol involves several steps that typically include the reaction of gold salts with organic thiols or sulfides. One common method is the reaction between sodium thiomalate and gold(I) chloride, which leads to the formation of Aurotioprol through a ligand exchange mechanism. The process can be summarized as follows:
The purity and yield of Aurotioprol can be optimized by adjusting parameters such as pH, temperature, and concentration of reactants .
Aurotioprol has a unique molecular structure characterized by its coordination with sulfur atoms from thiol groups. The molecular structure can be described as follows:
The three-dimensional arrangement of atoms can be visualized using computational chemistry tools that model the electronic distribution around the gold center. This coordination environment is essential for its interaction with biological targets .
Aurotioprol participates in various chemical reactions primarily involving redox processes. Its reactivity is largely attributed to the gold(I) center, which can undergo oxidation to form gold(III) species under certain conditions. Key reactions include:
These reactions are critical for understanding how Aurotioprol exerts its therapeutic effects in biological systems .
The mechanism of action of Aurotioprol involves its interaction with thiol-containing enzymes such as thioredoxin reductase and other redox-active proteins. The proposed mechanism can be summarized as follows:
The binding affinity and kinetics can be assessed using techniques like molecular docking and kinetic assays .
Aurotioprol exhibits several notable physical and chemical properties:
These properties influence its formulation and administration routes in clinical settings .
Aurotioprol has several scientific applications beyond its primary use as an antirheumatic agent:
The medicinal use of gold dates to 2500 BCE in ancient China, where gold-containing prescriptions like Zixue dan and Zhibao dan treated inflammatory conditions and measles [1] [5]. During the Han and Qing Dynasties, gold was administered to reduce fever and manage joint diseases, leveraging its perceived anti-inflammatory properties. In medieval Europe, alchemists developed Aurum Potabile (drinkable gold), a gold-elixir promoted by figures like Arnald of Villanova (1300s) and Paracelsus for treating "melancholy" and circulatory disorders [1] [5]. Despite skepticism in the 17th century, gold entered the Pharmacopeia Londinensis, cementing its role in early pharmacotherapy.
The modern era of chrysotherapy (gold-based therapy) began in 1890 when Robert Koch discovered gold cyanide (K[Au(CN)₂]) inhibited Mycobacterium tuberculosis growth. Although abandoned for tuberculosis due to toxicity, Koch’s work inspired Jacques Forestier’s 1929 clinical trials using gold thiolates—including sodium aurothiopropanol sulfonate (Aurotioprol)—for rheumatoid arthritis (RA). Forestier’s six-year trials demonstrated unprecedented efficacy, launching the "gold decade" (1925–1935) and establishing injectable gold complexes as first-line DMARDs (Disease-Modifying Antirheumatic Drugs) [2] [4].
Table 1: Evolution of Gold Therapeutics in Medicine
Era | Formulation | Medical Use | Significance |
---|---|---|---|
Ancient China (2500 BCE) | Gold trace prescriptions | Measles, fever reduction | Earliest documented medicinal gold |
Medieval Europe (1300s) | Aurum Potabile | "Melancholy," circulatory disorders | Alchemical preparation; precursor to gold elixirs |
19th Century | Muriate of gold | Syphilis treatment | Transition from alchemy to rational therapy |
1890 | K[Au(CN)₂] | Tuberculosis | First scientific validation of antimicrobial effects |
1929 | Aurotioprol, Myocrisin | Rheumatoid arthritis | Foundation of modern chrysotherapy |
Gold thiolate complexes revolutionized RA treatment by enhancing solubility and bioavailability. Their development addressed key limitations of early gold salts:
Table 2: Key Gold Thiolate Complexes for Rheumatoid Arthritis
Compound | Chemical Structure | Ligand Type | Administration |
---|---|---|---|
Aurotioprol | Sodium aurothiopropanol sulfonate | Sulfonated alkylthiolate | Intramuscular |
Myocrisin | Sodium aurothiomalate | Carboxyl-thiolate | Intramuscular |
Solganal | Aurothioglucose | Sugar-thiolate | Intramuscular |
Auranofin | (1-Thio-β-D-glucopyranose)-triethylphosphine gold | Phosphine-glucose | Oral |
Aurotioprol’s biochemical profile distinguishes it from classical gold agents:
Table 3: Comparative Efficacy of Gold Agents in Rheumatoid Arthritis
Parameter | Aurotioprol | Myocrisin | Solganal |
---|---|---|---|
Response Rate | 70% | 65% | 68% |
Onset of Action | 6–8 weeks | 8–10 weeks | 8–12 weeks |
TrxR Inhibition (IC₅₀) | 0.4 µM | 0.9 µM | 0.8 µM |
Protein Binding | >90% | 85% | 88% |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7